molecular formula C14H19ClN2O3S B5053500 butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride

butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride

Cat. No.: B5053500
M. Wt: 330.8 g/mol
InChI Key: RHMRUBIHOYXDTI-UHFFFAOYSA-N
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Description

Butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride is a chemical compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and antibacterial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride typically involves the reaction of 6-methoxy-1H-benzimidazole-2-thiol with butyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butyl ester and hydrochloride salt enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S.ClH/c1-3-4-7-19-13(17)9-20-14-15-11-6-5-10(18-2)8-12(11)16-14;/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMRUBIHOYXDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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